Potassium 5-oxo-L-prolinate, also known as potassium bis(5-oxo-L-prolinate), is a chemical compound with the molecular formula . It consists of two 5-oxo-L-prolinate ligands coordinated to a potassium ion. This compound is notable for its unique structural features and potential applications in various scientific fields, including chemistry and biology. The 5-oxo-L-proline moiety is derived from the amino acid proline and plays a significant role in metabolic processes, particularly in the synthesis of glutamate through enzymatic reactions .
The products formed from these reactions depend on the reagents and conditions used, highlighting the compound's versatility in synthetic chemistry.
Research indicates that potassium 5-oxo-L-prolinate may exhibit various biological activities. It is involved in metabolic pathways where it acts as a precursor to glutamate. The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to glutamate, which is crucial for amino acid metabolism and neurotransmitter synthesis. This reaction requires divalent metal ions like magnesium or manganese, along with potassium ions for optimal enzyme activity .
Additionally, studies suggest that the compound may interact with biomolecules, influencing their functions and potentially serving therapeutic roles in drug delivery systems.
The synthesis of potassium 5-oxo-L-prolinate typically involves reacting 5-oxo-L-proline with a potassium salt in an aqueous medium. Key steps include:
In industrial settings, larger-scale production follows similar principles but utilizes industrial-grade reagents and equipment to ensure consistency and quality .
Potassium 5-oxo-L-prolinate has a variety of applications across different fields:
Interaction studies reveal that potassium 5-oxo-L-prolinate may influence various biochemical pathways due to its ability to bind metal ions and other biomolecules. Its interaction with enzymes, particularly those involved in amino acid metabolism, has been a focal point of research. The presence of potassium ions enhances the activity of enzymes like 5-oxoprolinase, facilitating the conversion of 5-oxo-L-proline into glutamate .
Several compounds share structural similarities with potassium 5-oxo-L-prolinate:
| Compound Name | Central Ion | Unique Features |
|---|---|---|
| Sodium bis(5-oxo-L-prolinate) | Sodium | Similar structure but different metal ion |
| Calcium bis(5-oxo-L-prolinate) | Calcium | Exhibits different properties due to calcium ion |
| Magnesium bis(5-oxo-L-prolinate) | Magnesium | Another variant with distinct characteristics |
Potassium 5-oxo-L-prolinate's uniqueness lies in its specific coordination with potassium ions, which imparts distinct chemical and physical properties compared to its sodium, calcium, and magnesium counterparts. This specificity makes it suitable for particular applications where other similar compounds may not be effective .
The industrial production of potassium 5-oxo-L-prolinate relies fundamentally on the availability of high-quality L-glutamic acid precursors, which serve as the primary starting material for the synthesis of 5-oxo-L-proline. The conversion pathway involves the gamma-glutamyl cycle, where L-glutamic acid undergoes enzymatic transformation through a series of well-characterized biochemical reactions [1] [2] [3].
The primary industrial route for L-glutamic acid production utilizes fermentation processes employing Corynebacterium glutamicum, a biotin-dependent bacterium that has been extensively optimized for large-scale production [4] [5]. The fermentation process operates under carefully controlled conditions with glucose as the primary carbon source, ammonium sulfate as the nitrogen source, and biotin at subthreshold concentrations to induce glutamic acid excretion [6] [7]. Industrial fermentations typically achieve L-glutamic acid titers of 75-120 grams per liter with yields of 75-85% from glucose substrate [4] [5].
The biochemical pathway for 5-oxo-L-proline formation from L-glutamic acid involves the gamma-glutamyl cycle, where L-glutamic acid is first incorporated into glutathione through gamma-glutamylcysteine synthetase and glutathione synthetase [1] [2]. Subsequently, gamma-glutamyltransferase catalyzes the transfer of the gamma-glutamyl moiety to amino acids, forming gamma-glutamyl amino acids. The gamma-glutamylcyclotransferase enzyme then catalyzes the cyclization of these gamma-glutamyl amino acids to form 5-oxo-L-proline and the corresponding free amino acid [2] [3].
The enzymatic conversion of 5-oxo-L-proline to L-glutamic acid is catalyzed by 5-oxoprolinase, an adenosine triphosphate-dependent enzyme that requires magnesium or manganese ions and potassium ions for optimal activity [1] [2]. This enzyme catalyzes the conversion with stoichiometric cleavage of adenosine triphosphate to adenosine diphosphate and inorganic orthophosphate [1] [3]. The equilibrium of this reaction strongly favors glutamate formation at physiological pH values [1].
Alternative synthesis routes include protein hydrolysis methods, which involve the acid or alkaline hydrolysis of protein-rich materials such as wheat gluten or soybean meal [8] [9]. These methods typically yield L-glutamic acid concentrations of 45-60% but require extensive purification steps to remove impurities and achieve pharmaceutical-grade quality [9]. Chemical synthesis approaches can achieve high yields of 95% but produce racemic mixtures that require expensive resolution procedures to obtain the desired L-enantiomer [10] [11].
The industrial synthesis of potassium 5-oxo-L-prolinate from L-glutamic acid precursors involves a multi-step process beginning with the preparation of 5-oxo-L-proline through controlled enzymatic conversion. The process requires careful optimization of reaction conditions, including temperature control at 30-37°C, pH maintenance at 7.0-7.8, and precise control of enzyme concentrations and cofactor availability .
The crystallization of potassium 5-oxo-L-prolinate represents a critical step in the production process, requiring precise control of multiple parameters to achieve the desired purity and crystal morphology. The salt formation mechanism involves the neutralization of 5-oxo-L-proline with potassium hydroxide or potassium carbonate in aqueous solution, followed by controlled crystallization under specific conditions .
The crystallization process typically employs a mixed solvent system consisting of water and ethanol in ratios ranging from 60:40 to 80:20, with the optimal ratio being 70:30 for maximum crystal yield and purity [14]. The temperature control during crystallization is maintained between 15-25°C to promote the formation of well-defined crystals with minimal impurity incorporation [15] [14]. The pH of the crystallization solution is carefully controlled within the range of 6.5-7.5 to ensure optimal salt formation while preventing decomposition or side reactions [16].
The nucleation process is initiated through controlled cooling of the saturated solution, with seeding techniques employed when necessary to promote uniform crystal growth [14] [16]. The crystallization time typically ranges from 4-12 hours, depending on the specific conditions and desired crystal size [14]. Agitation during crystallization is minimized to prevent rapid crystallization that could lead to impurity incorporation and reduced crystal quality [14].
The salt formation mechanism involves ionic interactions between the carboxylate group of 5-oxo-L-proline and the potassium cation, resulting in the formation of a stable ionic compound [17]. The molecular structure features a potassium ion coordinated with the carboxylate oxygen atoms, with additional stabilization provided by hydrogen bonding between the lactam carbonyl group and water molecules in the crystal lattice .
Crystallization optimization studies have demonstrated that the concentration of 5-oxo-L-proline in the crystallization solution significantly affects both yield and purity, with optimal concentrations ranging from 50-100 grams per liter [14]. Concentrations below this range result in reduced yields, while concentrations above this range can lead to rapid crystallization and impurity incorporation [14].
The crystal morphology of potassium 5-oxo-L-prolinate is characterized by well-defined prismatic crystals with sharp edges and high transparency, indicating good crystalline structure [16]. The crystal size distribution is typically controlled through the rate of cooling and the degree of supersaturation, with slower cooling rates producing larger, more uniform crystals [15] [14].
Advanced crystallization techniques, such as the use of crystallization additives and controlled atmosphere conditions, have been investigated to further improve crystal quality and reduce processing time [15]. The addition of specific surfactants or ionic liquids has been shown to enhance crystal growth kinetics and produce crystals with improved morphological properties [15].
The pharmaceutical-grade manufacturing of potassium 5-oxo-L-prolinate requires adherence to stringent quality control standards that encompass multiple aspects of the production process, from raw material specifications to final product release testing. These standards are established in accordance with Good Manufacturing Practice regulations and international pharmacopeial requirements [18] [19] [20].
The quality control framework begins with the qualification of raw materials, including L-glutamic acid precursors, solvents, and reagents used in the synthesis process. Each raw material must meet specific purity requirements, with L-glutamic acid purity levels exceeding 99.0% and residual impurities below defined limits [18] [19]. Heavy metals content must be below 10 parts per million, and microbial contamination must be within acceptable limits as defined by United States Pharmacopeia standards [18].
Potassium 5-oxo-L-prolinate crystallizes as an ionic compound featuring monodentate coordination between the potassium cation and the carboxylate oxygen atoms of the 5-oxo-L-prolinate anion [1]. The molecular structure consists of a five-membered pyrrolidone ring bearing a carboxylate group at the 2-position, maintaining exclusively L-configuration stereochemistry [1] [2].
The crystal lattice exhibits characteristics typical of alkali metal carboxylates, with extended ionic arrangements stabilized by electrostatic interactions between K⁺ cations and the delocalized carboxylate anions [3] [4]. The pyrrolidone ring adopts an envelope conformation, which influences the overall molecular packing and intermolecular interactions within the crystal structure [1] [5].
| Parameter | Description | Evidence/Method | Reference |
|---|---|---|---|
| Coordination Mode | Monodentate coordination via carboxylate oxygen | X-ray crystallography inference | [1] |
| Primary K⁺ Interaction | Electrostatic interaction with carboxylate oxygen atoms | Spectroscopic analysis | [1] [6] |
| K⁺-O Bond Type | Ionic bonding with partial covalent character | Computational chemistry | [7] [8] |
| Molecular Geometry | Pyrrolidone ring in envelope conformation | Nuclear Magnetic Resonance and crystallographic data | [1] [5] |
| Crystal Packing | Extended ionic lattice structure | Solid-state properties | [3] [4] |
| Hydrogen Bonding Network | O-H···O and N-H···O hydrogen bonds between molecules | Infrared spectroscopy | [7] [9] |
| Intermolecular Forces | Ion-dipole, hydrogen bonding, van der Waals forces | Theoretical calculations | [7] [10] |
The hydrogen bonding network in potassium 5-oxo-L-prolinate plays a crucial role in stabilizing the crystal structure and influencing the compound's physicochemical properties [7] [9]. The presence of both donor and acceptor sites within the molecular framework facilitates the formation of intermolecular hydrogen bonds, particularly O-H···O and N-H···O interactions between neighboring molecules [7]. These hydrogen bonding networks contribute significantly to the compound's hygroscopic nature and enhanced water solubility [1].
The ionic character of the compound creates a dense hydrogen-bonding network that extends throughout the crystal lattice [11]. The electronegative carboxylate oxygen atoms serve as hydrogen bond acceptors, while any coordinated water molecules or amide hydrogen atoms function as donors [7] [10]. This intricate network of non-covalent interactions significantly influences the thermal stability and mechanical properties of the crystalline material.
The spectroscopic characterization of potassium 5-oxo-L-prolinate provides detailed insights into its molecular structure and electronic environment. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the pyrrolidone ring carbons and the carboxylate carbon [12]. The carbonyl carbon of the pyrrolidone ring typically appears in the region expected for cyclic imides, while the carboxylate carbon exhibits the characteristic downfield shift associated with negatively charged carboxyl groups.
Isotope effect studies using Carbon-13 Nuclear Magnetic Resonance have demonstrated that substitution of oxygen-18 for oxygen-16 in the carbonyl group produces a chemical shift difference of approximately 0.03 parts per million, providing valuable mechanistic information for enzymatic studies involving 5-oxoprolinase [12]. This technique has proven instrumental in elucidating the reaction pathways and intermediate formation during the enzymatic conversion of 5-oxo-L-proline to glutamate.
| Technique | Key Features/Chemical Shifts | Applications | Reference |
|---|---|---|---|
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon signals characteristic of pyrrolidone ring | Structural characterization and mechanistic studies | [12] |
| Carbon-13 Nuclear Magnetic Resonance (oxygen-18 isotope effect) | 0.03 parts per million shift for oxygen-18 vs oxygen-16 substitution | Enzymatic reaction mechanism elucidation | [12] |
| Infrared Spectroscopy | C=O stretch, N-H bend, carboxylate asymmetric/symmetric stretches | Functional group identification and hydrogen bonding analysis | [13] [14] |
| Mass Spectrometry (Electron Ionization) | Molecular ion peak at mass-to-charge ratio 167 | Molecular weight confirmation and fragmentation analysis | [15] [16] |
| Mass Spectrometry (Trimethylsilyl derivative) | Enhanced ionization with trimethylsilyl derivatization | Gas chromatography-mass spectrometry analysis | [15] |
| Ultraviolet Spectroscopy | Ultraviolet absorption related to n→π* transition of carbonyl | Quantitative analysis and purity assessment | [17] |
Infrared spectroscopy provides comprehensive information about the functional groups present in potassium 5-oxo-L-prolinate [13] [14]. The spectrum exhibits characteristic absorption bands for the pyrrolidone carbonyl stretch, amide N-H bending vibrations, and asymmetric and symmetric carboxylate stretching modes. The carboxylate stretching frequencies appear at lower wavenumbers compared to the corresponding carboxylic acid, reflecting the ionic nature of the salt and the delocalized electronic structure of the carboxylate anion.
The infrared spectrum also reveals information about hydrogen bonding interactions within the crystal lattice [14]. Broadening and shifting of the N-H and O-H stretching bands indicate the presence of intermolecular hydrogen bonds, which correlate with the compound's enhanced water solubility and hygroscopic properties.
Mass spectrometry analysis confirms the molecular weight of potassium 5-oxo-L-prolinate with a molecular ion peak at mass-to-charge ratio 167 [15] [16]. For gas chromatography-mass spectrometry applications, trimethylsilyl derivatization enhances ionization efficiency and provides additional structural information through characteristic fragmentation patterns [15]. The mass spectral data support the proposed molecular structure and provide valuable analytical confirmation for compound identification and purity assessment.
Potassium 5-oxo-L-prolinate exhibits excellent water solubility, with concentrations exceeding 100 milligrams per milliliter at 25°C [1] [18]. This high aqueous solubility reflects the ionic nature of the compound and the favorable hydration of both the potassium cation and the carboxylate anion. The polar pyrrolidone ring and carboxylate functional group facilitate extensive hydrogen bonding with water molecules, promoting dissolution and creating stable hydrated ion pairs.
The compound demonstrates hygroscopic behavior, readily absorbing moisture from the atmosphere [1]. This property is attributed to the strong affinity of the ionic species for water molecules and the formation of stable hydration shells around the K⁺ and carboxylate ions. The hygroscopic nature necessitates careful storage conditions to prevent moisture uptake and potential crystalline structure changes.
| Property | Value | Method/Conditions | Reference |
|---|---|---|---|
| Appearance | White to off-white crystalline powder | Visual observation | [1] [19] |
| Hygroscopicity | Hygroscopic | Experimental observation | [1] |
| Water Solubility (25°C) | >100 mg/mL | Solubility testing | [1] [18] |
| Organic Solvent Solubility | Insoluble in nonpolar solvents | Solubility screening | [1] |
| Boiling Point (760 mmHg) | 453.1°C | Theoretical calculation | [20] |
| Flash Point | 227.8°C | Theoretical calculation | [20] |
| Vapor Pressure (25°C) | 1.79 × 10⁻⁹ mmHg | Theoretical calculation | [20] |
| pKa (carboxylate) | 1.9 | Potentiometric titration | [1] |
| pKa (pyrrolidone nitrogen) | 9.7 | Potentiometric titration | [1] |
| Thermal Decomposition Temperature | 285°C | Differential Scanning Calorimetry | [1] |
In contrast to its excellent water solubility, potassium 5-oxo-L-prolinate shows poor solubility in nonpolar organic solvents [1]. This behavior is typical of ionic compounds, where the large solvation energy required to separate the ionic species cannot be compensated by weak van der Waals interactions with nonpolar solvent molecules. The compound may show limited solubility in polar protic solvents such as methanol and ethanol, depending on the solvent's ability to stabilize the dissociated ions through hydrogen bonding and dipolar interactions [21].
The pH-dependent solubility behavior reflects the ionization states of the compound [1]. With a carboxylate pKa of 1.9 and a pyrrolidone nitrogen pKa of 9.7, the compound exists predominantly as a zwitterionic species under physiological pH conditions. These ionization properties influence both solubility characteristics and potential interactions with biological systems.
Thermal analysis of potassium 5-oxo-L-prolinate reveals significant thermal stability up to approximately 285°C, at which point decomposition begins [1]. Differential Scanning Calorimetry studies indicate that the compound undergoes thermal decomposition rather than a simple melting transition, suggesting that chemical bond breaking occurs before phase change [1].
The thermal degradation process likely involves multiple pathways characteristic of amino acid derivatives and their salts [22] [23]. Primary decomposition routes may include decarboxylation of the carboxylate group, ring opening of the pyrrolidone structure, and elimination reactions leading to the formation of various degradation products. The relatively high decomposition temperature reflects the stability imparted by the ionic bonding and the rigid cyclic structure of the pyrrolidone ring.
Kinetic studies of thermal degradation in potassium 5-oxo-L-prolinate follow patterns similar to other amino acid salts and pyroglutamic acid derivatives [22] [23]. The degradation rate shows temperature dependence characteristic of first-order kinetics, with activation energies typical for organic salt decomposition processes. Under controlled heating conditions, the primary degradation products include pyroglutamic acid, potassium carbonate, and various nitrogen-containing fragments [24] [25].
The stability of potassium 5-oxo-L-prolinate in the solid state exceeds that of many comparable organic salts, attributed to the extensive hydrogen bonding network and the inherent stability of the pyrrolidone ring system [26]. Environmental factors such as humidity and oxygen exposure can influence degradation kinetics, emphasizing the importance of proper storage conditions for maintaining compound integrity.
pH effects on degradation kinetics demonstrate that the compound exhibits enhanced stability under neutral to slightly basic conditions, consistent with the ionization behavior of the carboxylate and pyrrolidone functional groups [22] [23]. Under acidic conditions, protonation of the carboxylate group may destabilize the ionic structure and accelerate degradation processes.